molecular formula C₁₅H₂₂N₂O₅ B1145332 2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid CAS No. 1640351-46-7

2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid

Cat. No.: B1145332
CAS No.: 1640351-46-7
M. Wt: 310.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid is a complex organic compound with a unique structure that includes an amino group, a methoxy group, and a morpholinylpropoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Morpholinylpropoxylation: The attachment of the morpholinylpropoxy group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy and morpholinylpropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile: This compound has a similar structure but with a nitrile group instead of a carboxylic acid group.

    2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide: This compound has an amide group instead of a carboxylic acid group.

Uniqueness

2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical properties and reactivity compared to its nitrile and amide analogs. This uniqueness makes it valuable for specific applications where the carboxylic acid functionality is essential.

Properties

IUPAC Name

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-20-13-10-12(16)11(15(18)19)9-14(13)22-6-2-3-17-4-7-21-8-5-17/h9-10H,2-8,16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPGWBLNDHHMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.